

The Enantioselective Synthesis of (-)-Anisodine: A Technical Guide Featuring Sharpless Asymmetric Dihydroxylation

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Compound of Interest		
Compound Name:	Anisodine	
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This technical guide provides an in-depth analysis of the chemical synthesis of (-)-**Anisodine**, a tropane alkaloid of significant medicinal interest. The focus of this document is the pivotal application of the Sharpless asymmetric dihydroxylation as the key stereochemistry-inducing step. This methodology offers a robust and efficient pathway to this enantiomerically pure natural product.

Core Synthesis Strategy

The total synthesis of (-)-**Anisodine**, as pioneered by Chang et al., commences with the readily available starting material, 6-β-acetyltropine. The synthetic route strategically employs a Sharpless asymmetric dihydroxylation to install the requisite diol functionality with high enantioselectivity. Subsequent chemical transformations then complete the synthesis of the target molecule.

Table 1: Quantitative Data for the Key Synthesis Steps of (-)-Anisodine



Step No.	Reaction	Starting Material	Product	Reagents and Condition s	Yield (%)	Enantiom eric Excess (ee %)
1	Wittig Reaction	6-β- acetyltropin e	6- isopropenyl -tropan-3- ol	Ph3P+CH3 Br-, n- BuLi, THF, rt	85	N/A
2	Esterificati on	6- isopropenyl -tropan-3- ol	Atropic acid 6- isopropenyl -tropan-3-yl ester	Atropic acid, DCC, DMAP, CH2Cl2, rt	92	N/A
3	Sharpless Asymmetri c Dihydroxyl ation	Atropic acid 6- isopropenyl -tropan-3-yl ester	Atropic acid 6-(1,2- dihydroxy- 1-methyl- ethyl)- tropan-3-yl ester	AD-mix-β, CH3SO2N H2, t- BuOH/H2O (1:1), 0 °C	91	96
4	Mesylation	Atropic acid 6-(1,2- dihydroxy- 1-methyl- ethyl)- tropan-3-yl ester	Atropic acid 6-[1- methyl-1- (toluene-4- sulfonyloxy methyl)- ethyl]- tropan-3-ol	TsCl, pyridine, 0 °C to rt	88	N/A
5	Epoxidatio n	Atropic acid 6-[1- methyl-1- (toluene-4- sulfonyloxy methyl)-	(-)- Anisodine	K2CO3, MeOH, rt	82	N/A



ethyl]tropan-3-ol

Experimental Protocols Step 3: Sharpless Asymmetric Dihydroxylation

To a stirred solution of atropic acid 6-isopropenyl-tropan-3-yl ester (1.0 mmol) in a t-BuOH/H2O (1:1, 10 mL) mixture at 0 °C, AD-mix- β (1.4 g) and methanesulfonamide (CH3SO2NH2, 0.1 g) were added. The resulting mixture was stirred vigorously at 0 °C for 24 hours. The reaction was then quenched by the addition of solid sodium sulfite (1.5 g) and allowed to warm to room temperature with continued stirring for 1 hour. The aqueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with 2 N NaOH (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, ethyl acetate/hexanes 1:1) to afford atropic acid 6-(1,2-dihydroxy-1-methyl-ethyl)-tropan-3-yl ester as a white solid.

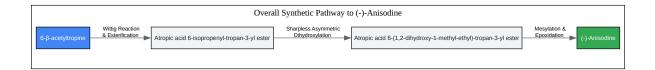
Step 5: Epoxidation to (-)-Anisodine

A solution of atropic acid 6-[1-methyl-1-(toluene-4-sulfonyloxymethyl)-ethyl]-tropan-3-ol (0.5 mmol) in methanol (10 mL) was treated with potassium carbonate (1.5 mmol). The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was partitioned between water (20 mL) and dichloromethane (20 mL). The aqueous layer was extracted with dichloromethane (2 x 10 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product was purified by flash chromatography (silica gel, dichloromethane/methanol 95:5) to yield (-)-Anisodine.

Visualizing the Synthesis and Key Mechanism

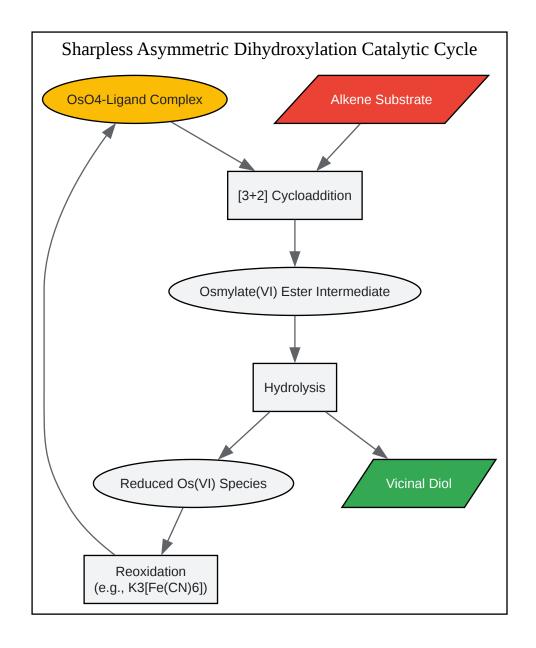
To further elucidate the synthetic strategy and the core mechanistic principles, the following diagrams are provided.





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Caption: Synthetic route to (-)-Anisodine.





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Caption: Mechanism of Sharpless Dihydroxylation.

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